molecular formula C14H16BrNO B11812306 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

Cat. No.: B11812306
M. Wt: 294.19 g/mol
InChI Key: TYWNXICZYONGEF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen in a five-membered ring. The presence of a bromophenyl group and a tert-pentyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with tert-pentylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted oxazoles with different functional groups.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the oxazole ring can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(tert-pentyl)oxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-(3-Chlorophenyl)-5-(tert-pentyl)oxazole: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.

    2-(3-Bromophenyl)-5-(tert-butyl)oxazole: Contains a tert-butyl group instead of tert-pentyl, which can influence its steric and electronic properties.

Uniqueness

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is unique due to the combination of the bromophenyl group and the tert-pentyl group. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the tert-pentyl group can provide steric hindrance, affecting its overall stability and interactions with other molecules.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(2-methylbutan-2-yl)-1,3-oxazole

InChI

InChI=1S/C14H16BrNO/c1-4-14(2,3)12-9-16-13(17-12)10-6-5-7-11(15)8-10/h5-9H,4H2,1-3H3

InChI Key

TYWNXICZYONGEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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